
1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO2S It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a 3-bromophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid typically involves the reaction of 3-bromothiophenol with cyclobutanecarboxylic acid derivatives. One common method is the nucleophilic substitution reaction where the thiol group of 3-bromothiophenol reacts with a suitable leaving group on the cyclobutane ring, such as a halide or tosylate, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclobutane-1-carboxylic acid derivatives.
Substitution: Various substituted cyclobutane-1-carboxylic acid derivatives.
Scientific Research Applications
1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenylthio group can form specific interactions with the active site of enzymes, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-((4-Bromophenyl)thio)cyclobutane-1-carboxylic acid: Similar structure but with the bromine atom at the 4-position, which may affect its reactivity and binding affinity.
1-((3-Chlorophenyl)thio)cyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties and biological activity.
1-((3-Bromophenyl)thio)cyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of cyclobutane, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromophenylthio group and a cyclobutane ring, which confer distinct chemical and biological properties.
Biological Activity
1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, synthesis, and structure-activity relationships.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a bromophenyl thio group and a carboxylic acid functional group. The molecular formula is C11H11BrO2S, and its structure can be represented as follows:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on thiazolotriazole derivatives have shown that modifications in the phenyl group can enhance antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Streptococcus mutans .
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | TBD | TBD |
Thiazolotriazole Derivative | 8 | Active against S. mutans |
Enzyme Inhibition
The mechanism of action for similar compounds often involves the inhibition of key enzymes involved in bacterial fatty acid biosynthesis. For example, docking studies have demonstrated that certain derivatives can bind effectively to the active sites of enzymes like FabI, suggesting a potential pathway for antimicrobial action .
Case Studies
A study investigated the synthesis and biological evaluation of various arylthio-cyclopropyl carbonyl derivatives, including thio-substituted cyclobutanes. The results indicated that the introduction of electron-withdrawing groups, such as bromine, significantly enhanced the biological activity of these compounds .
Study Overview
- Objective : Evaluate the biological activity of thio-cyclobutane derivatives.
- Methods : Synthesis followed by antimicrobial testing.
- Results : Enhanced activity noted with specific substitutions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituent Effects : The presence of halogens (e.g., bromine) on the phenyl ring can increase lipophilicity and enhance membrane permeability.
- Functional Group Positioning : The positioning of the carboxylic acid group relative to the thioether may affect binding affinity to biological targets.
Properties
Molecular Formula |
C11H11BrO2S |
---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2S/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) |
InChI Key |
JQSCNCDHCVNGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)SC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.